1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863370
InChI: InChI=1S/C13H17N5/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-18-8-6-14-7-9-18/h1-5,14H,6-10H2,(H,15,16,17)
SMILES:
Molecular Formula: C13H17N5
Molecular Weight: 243.31 g/mol

1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine

CAS No.:

Cat. No.: VC15863370

Molecular Formula: C13H17N5

Molecular Weight: 243.31 g/mol

* For research use only. Not for human or veterinary use.

1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine -

Specification

Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
IUPAC Name 1-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]piperazine
Standard InChI InChI=1S/C13H17N5/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-18-8-6-14-7-9-18/h1-5,14H,6-10H2,(H,15,16,17)
Standard InChI Key LXIVZBANBPFGIP-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CC2=NC(=NN2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine (IUPAC name: 1-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]piperazine) is a bicyclic organic compound with a molecular formula of C₁₃H₁₇N₅ and a molecular weight of 243.31 g/mol . Its structure comprises two distinct heterocyclic systems:

  • A piperazine ring (six-membered diamine) providing conformational flexibility and hydrogen-bonding capabilities.

  • A 1,2,4-triazole ring substituted at the 3-position with a phenyl group, conferring aromaticity and potential π-π stacking interactions.

Table 1: Key Identifiers of 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine

PropertyValue/Descriptor
Molecular FormulaC₁₃H₁₇N₅
Molecular Weight243.31 g/mol
SMILESC1CN(CCN1)CC2=NC(=NN2)C3=CC=CC=C3
InChIKeyLXIVZBANBPFGIP-UHFFFAOYSA-N
CAS Registry Number1284433-33-5

The triazole ring exists in the 1H-tautomeric form, with the phenyl group at position 3 and the methylene-piperazine chain at position 5 . X-ray crystallography of related triazole-piperazine hybrids reveals non-planar geometries, which may enhance bioavailability by reducing crystallinity .

StepReagents/ConditionsYield (%)
Triazole FormationPhenylhydrazine, AcOH, 80°C, 12 h65–75
Piperazine AlkylationPropargyl bromide, K₂CO₃, DMF, 60°C, 8 h70–80
CuAAC ReactionNaN₃, CuSO₄·5H₂O, sodium ascorbate, rt85–90

Challenges include regioselective triazole substitution and minimizing side reactions during piperazine alkylation. Recent efforts employ microwave-assisted synthesis to enhance efficiency .

Physicochemical Properties

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to the hydrophobic phenyl group.

  • LogP: Estimated at 2.1 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • pKa: The piperazine nitrogen atoms have pKa values ~8.5 and ~3.5, enabling pH-dependent protonation.

Reactivity and Chemical Behavior

The compound’s reactivity stems from its two heterocyclic systems:

  • Piperazine Ring:

    • Undergoes N-alkylation with electrophiles (e.g., alkyl halides).

    • Participates in Schiff base formation with aldehydes/ketones.

  • Triazole Ring:

    • Electrophilic Substitution: Nitration or halogenation at the phenyl group.

    • Coordination Chemistry: Acts as a ligand for transition metals via N-donor sites .

Table 3: Common Reactions and Reagents

Reaction TypeReagents/ConditionsProducts
N-AlkylationCH₃I, K₂CO₃, DMF, 50°CQuaternary ammonium salts
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-phenyl derivatives
Metal ComplexationCu(II) acetate, MeOH, rtMononuclear Cu complexes

Applications in Scientific Research

  • Medicinal Chemistry: As a scaffold for developing kinase inhibitors and antimicrobial agents.

  • Chemical Biology: Fluorescent tagging via triazole coordination to lanthanides .

  • Material Science: Building block for metal-organic frameworks (MOFs) with gas storage applications.

Future Research Directions

  • Comprehensive Toxicology: Acute/chronic toxicity profiling in rodent models.

  • Structure-Activity Relationships (SAR): Systematic modification of triazole substituents.

  • Clinical Translation: Formulation studies to enhance oral bioavailability.

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